molecular formula C14H20BrNO2S B12230100 3-(2-bromophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide

3-(2-bromophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide

Cat. No.: B12230100
M. Wt: 346.29 g/mol
InChI Key: XPOGWKYBIFSQOO-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The bromophenyl compound is then reacted with other reagents to introduce the hydroxy and methylsulfanyl groups. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-bromophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the hydroxy and methylsulfanyl groups can modulate the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-3-(4-hydroxybenzoyl)benzofuran: Similar in structure but lacks the bromine and methylsulfanyl groups.

    3-(4-Bromophenyl)-2-((4-methylbenzyl)sulfanyl)-4(3H)-quinazolinone: Contains a bromophenyl group and a sulfanyl group but has a different core structure.

Uniqueness

3-(2-bromophenyl)-N-[2-hydroxy-4-(methylsulfanyl)butyl]propanamide is unique due to the presence of both the bromophenyl and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20BrNO2S

Molecular Weight

346.29 g/mol

IUPAC Name

3-(2-bromophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)propanamide

InChI

InChI=1S/C14H20BrNO2S/c1-19-9-8-12(17)10-16-14(18)7-6-11-4-2-3-5-13(11)15/h2-5,12,17H,6-10H2,1H3,(H,16,18)

InChI Key

XPOGWKYBIFSQOO-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CNC(=O)CCC1=CC=CC=C1Br)O

Origin of Product

United States

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